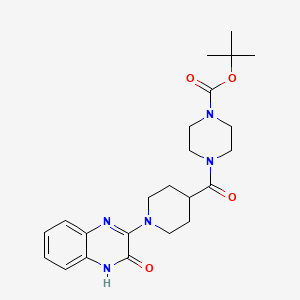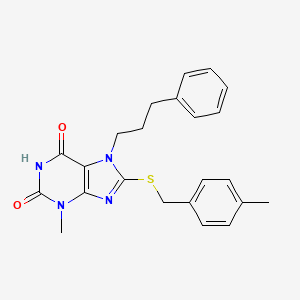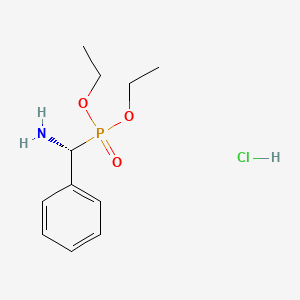
N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another example is the Fiesselmann synthesis, which involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The N-(3-hydroxy-3-(thiophen-2-yl)propyl)isobutyramide molecule contains a total of 32 bond(s). There are 15 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 Thiophene(s) .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of different substrates to form the thiophene ring .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .作用機序
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide is not fully understood. However, it is believed to act by interacting with specific targets in cells, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for the study of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its interactions with specific targets in cells to better understand its mechanism of action. Additionally, the synthesis of novel derivatives of this compound could lead to the discovery of compounds with improved properties for various applications.
合成法
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide involves the reaction between 3-bromothiophene-2-carboxylic acid and 3-mercapto-1-propanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with a coupling agent such as N,N'-dicyclohexylcarbodiimide to form the final product.
科学的研究の応用
N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide has been studied for its potential applications in various fields of scientific research. In the field of organic electronics, it has been used as a building block for the synthesis of conjugated polymers that exhibit high charge carrier mobility and stability. In the field of medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
特性
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c14-10(11-2-1-6-17-11)3-5-13-12(15)9-4-7-16-8-9/h1-2,4,6-8,10,14H,3,5H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVKAPRBKHNTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2618817.png)
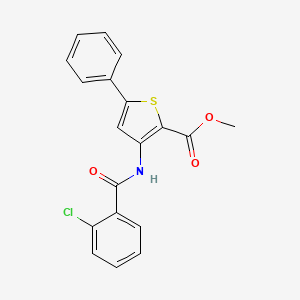
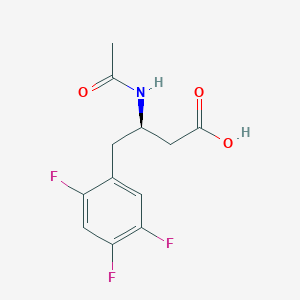
![4-chlorophenyl 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2618823.png)
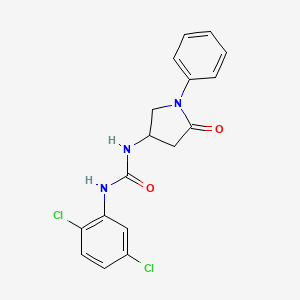
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2618826.png)
![Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2618827.png)

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618829.png)
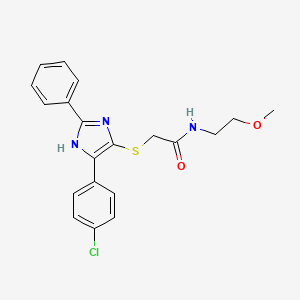
![2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2618833.png)
